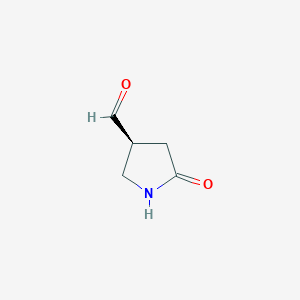
(S)-5-Oxopyrrolidine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Oxopyrrolidine-3-carbaldehyde is an organic compound with a unique structure that includes a pyrrolidine ring, a ketone group, and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Oxopyrrolidine-3-carbaldehyde typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the oxidation of (S)-proline derivatives. The reaction conditions often include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature to maintain the integrity of the chiral center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic oxidation of (S)-proline using supported metal catalysts under controlled conditions. This method allows for the efficient production of the compound with high enantiomeric purity.
化学反応の分析
Types of Reactions
(S)-5-Oxopyrrolidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: (S)-5-Oxopyrrolidine-3-carboxylic acid.
Reduction: (S)-5-Hydroxypyrrolidine-3-carbaldehyde or (S)-5-Hydroxypyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
(S)-5-Oxopyrrolidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (S)-5-Oxopyrrolidine-3-carbaldehyde exerts its effects is primarily through its reactive carbonyl groups. These groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The compound’s ability to undergo various chemical transformations also makes it a versatile intermediate in synthetic pathways.
類似化合物との比較
Similar Compounds
®-5-Oxopyrrolidine-3-carbaldehyde: The enantiomer of (S)-5-Oxopyrrolidine-3-carbaldehyde, with similar chemical properties but different biological activities.
5-Oxopyrrolidine-2-carbaldehyde: A structural isomer with the aldehyde group at a different position, leading to different reactivity and applications.
Pyrrolidine-3-carboxaldehyde: Lacks the ketone group, resulting in different chemical behavior and uses.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both ketone and aldehyde functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
特性
分子式 |
C5H7NO2 |
|---|---|
分子量 |
113.11 g/mol |
IUPAC名 |
(3S)-5-oxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C5H7NO2/c7-3-4-1-5(8)6-2-4/h3-4H,1-2H2,(H,6,8)/t4-/m0/s1 |
InChIキー |
UCCVKBRTSQNCKG-BYPYZUCNSA-N |
異性体SMILES |
C1[C@@H](CNC1=O)C=O |
正規SMILES |
C1C(CNC1=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14886974.png)

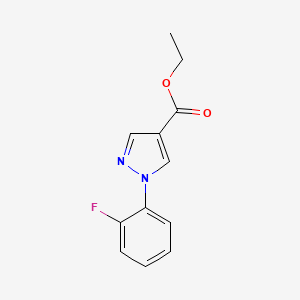
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B14886988.png)
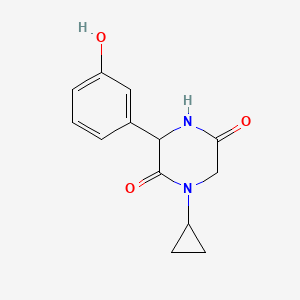
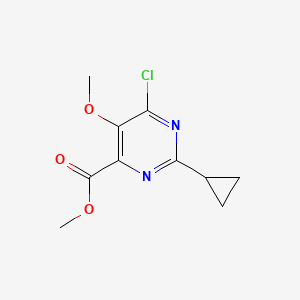
![(7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14887001.png)

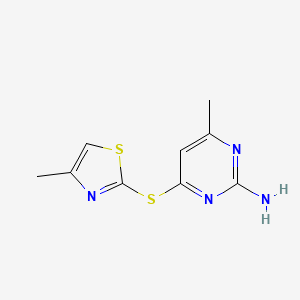
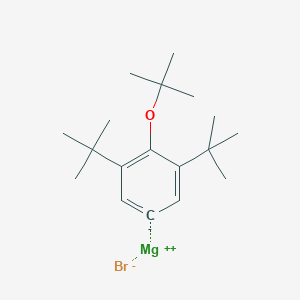

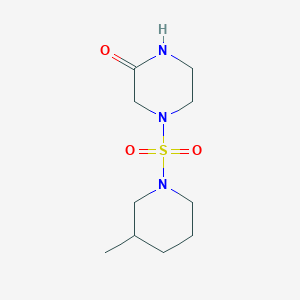
![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887063.png)
![[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14887070.png)
